6-Bromobenzothiazole-4-carboxylic acid methyl ester
Overview
Description
6-Bromobenzothiazole-4-carboxylic acid methyl ester is a chemical compound used in scientific research. It has numerous applications ranging from pharmaceutical synthesis to material science due to its unique properties. The molecular formula of this compound is C9H6BrNO2S .
Synthesis Analysis
The synthesis of esters like 6-Bromobenzothiazole-4-carboxylic acid methyl ester typically involves the reaction of carboxylic acids with alcohols . This process, known as esterification, can occur in the presence of an acid catalyst such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, including reactions involving acid chlorides and acid anhydrides .Molecular Structure Analysis
The molecular structure of 6-Bromobenzothiazole-4-carboxylic acid methyl ester comprises a benzothiazole ring substituted with a bromine atom at the 6th position and a carboxylic acid methyl ester group at the 4th position . The molecular weight of this compound is 272.12 .Chemical Reactions Analysis
Esters like 6-Bromobenzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo transesterification reactions to form different esters .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of β-lactamase inhibitors : 6-Bromobenzothiazole-4-carboxylic acid methyl ester is utilized in synthesizing potent inhibitors of bacterial β-lactamases, such as (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, which shows synergistic activity against a range of β-lactamase-producing bacteria (Osborne et al., 1994).
Preparation of heterocyclic compounds : It is used in the preparation of various heterocyclic compounds, such as ethyl-2-amino benzothiazole-6-carboxylate derivatives, showing potential biological activities (Jebur et al., 2018).
Drug-like isoxazoles production : This compound plays a role in the solution-phase synthesis of drug-like isoxazoles, a class of compounds with potential therapeutic applications (Robins et al., 2007).
Synthesis of anti-inflammatory and cytotoxic agents : The compound is involved in the synthesis of halogenated benzoxazole-5-carboxylic acids, showing significant anti-inflammatory and cytotoxic activities (Thakral et al., 2022).
Chemical Analysis and Characterization
Crystallographic studies : It is used in crystallographic studies for understanding molecular structures and interactions, such as in the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester (Wang & Dong, 2009).
Solid phase synthesis applications : This compound is also significant in solid-phase synthesis techniques, particularly in the synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester (Huang & Tang, 2003).
Hypervalent iodine oxidizing reagents : Derivatives of 6-Bromobenzothiazole-4-carboxylic acid methyl ester, such as esters of 2-iodoxybenzoic acid (IBX-esters), have been prepared and used as oxidizing reagents in various chemical reactions (Zhdankin et al., 2005).
properties
IUPAC Name |
methyl 6-bromo-1,3-benzothiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXLORAPMNTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzothiazole-4-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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